Perflutren
Overview
Description
Perflutren is a diagnostic agent used to enhance contrast in ultrasound imaging, particularly in echocardiography. It consists of lipid-coated microspheres filled with octafluoropropane gas. When exposed to ultrasound waves, these microspheres resonate and reflect strong signals back to the ultrasound machine, creating a clearer image of the heart’s inner structures .
Mechanism of Action
Target of Action
Perfluoropropane (PFP), also known as Perflutren or Octafluoropropane, is primarily used as an ultrasound contrast agent . Its primary target is the ultrasound waves used in echocardiographic imaging . The compound enhances the backscatter of these ultrasound waves, resulting in enhanced ultrasound signals .
Mode of Action
This compound is comprised of gas-filled microspheres that are injected or infused into the body . When exposed to ultrasound waves, these microspheres resonate and “echo” strong signals back to the ultrasound machine . The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image .
Biochemical Pathways
Its primary function is to enhance the backscatter of ultrasound, improving the quality of ultrasound images .
Pharmacokinetics
After intravenous infusion of 10 µL/kg of PFP within 30 seconds, the mean AUC last of the pharmacokinetic analysis set was 0.000653 (uL/mL)*min, and the average AUC ∞ was 0.001051 (uL/mL)*min . The concentration of PFP in the expired air of the subject reached the maximum value 1–2 min after administration and the PFP accumulation curve in the expired air began to become flat at 9.5–11 min after administration . The PFP in the expired air at the last sampling point of most subjects was still measurable .
Result of Action
The primary result of Perfluoropropane’s action is the enhancement of ultrasound images . By increasing the backscatter of ultrasound, it improves the contrast and quality of the images, enabling physicians to better diagnose patients .
Action Environment
The action of Perfluoropropane is influenced by the environment in which it is used. For instance, the density difference between the gas-filled bubbles and the surrounding blood is crucial for its function as an ultrasound contrast agent . Additionally, the compound is excreted via the lungs, indicating that respiratory factors could potentially influence its action . More research is needed to fully understand the environmental factors influencing perfluoropropane’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Perfluoropropane is primarily used in medicine as a contrast agent for ultrasound imaging . The microspheres are small enough to pass through the capillaries and provide contrast enhancement for ultrasound imaging .
Cellular Effects
Perfluoropropane itself does not have a pharmacologic action . When used as a contrast agent in the form of Perflutren lipid microsphere injection (Definity), it can enhance the backscatter of ultrasound, resulting in enhanced ultrasound signals . This allows for better visualization of the heart’s interior during an echocardiogram .
Molecular Mechanism
The molecular mechanism of Perfluoropropane primarily involves its physical properties rather than specific molecular interactions. As a gas, Perfluoropropane microbubbles can scatter ultrasound waves, providing contrast in ultrasound imaging . It does not have any known binding interactions with biomolecules, nor does it cause enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Perfluoropropane is chemically and biologically stable, and it does not degrade over time . In laboratory settings, the effects of Perfluoropropane as a contrast agent can be observed immediately after administration and can last for the duration of the ultrasound examination .
Dosage Effects in Animal Models
It is known that the compound is generally well-tolerated with no adverse side effects reported at the dosages used for medical imaging .
Metabolic Pathways
Perfluoropropane is not metabolized by the body due to its chemical stability and inertness . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
Perfluoropropane, when used as a part of Definity, is administered intravenously . The lipid microspheres encapsulating Perfluoropropane are small enough to pass through the capillaries, allowing the compound to be distributed throughout the body . The compound is eventually exhaled through the lungs .
Subcellular Localization
As an inert gas, Perfluoropropane does not have a specific subcellular localization. It does not enter cells or organelles, nor does it have any known effects on the activity or function of subcellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perflutren is synthesized by encapsulating octafluoropropane gas within lipid microspheres. The process involves the following steps:
Lipid Preparation: Lipids are dissolved in an organic solvent and then evaporated to form a thin lipid film.
Hydration: The lipid film is hydrated with an aqueous buffer to form multilamellar vesicles.
Gas Encapsulation: Octafluoropropane gas is introduced into the vesicles under high pressure, resulting in the formation of gas-filled microspheres.
Industrial Production Methods: Industrial production of this compound involves large-scale preparation of lipid microspheres and their subsequent filling with octafluoropropane gas. The process is carefully controlled to ensure uniformity and stability of the microspheres. The final product is sterilized and packaged for clinical use .
Chemical Reactions Analysis
Types of Reactions: Perflutren primarily undergoes physical interactions rather than chemical reactions due to its inert nature. it can be involved in:
Oxidation: Under certain conditions, the lipid components of the microspheres may undergo oxidation.
Hydrolysis: The lipid shell can be hydrolyzed in the presence of water and enzymes.
Common Reagents and Conditions:
Oxidation: Oxygen or reactive oxygen species.
Hydrolysis: Water and lipase enzymes.
Major Products:
Oxidation: Oxidized lipid derivatives.
Hydrolysis: Free fatty acids and glycerol.
Scientific Research Applications
Perflutren has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of gas-filled microspheres.
Biology: Employed in cellular imaging and tracking studies.
Medicine: Widely used in echocardiography to enhance the visualization of cardiac structures.
Industry: Utilized in the development of new contrast agents and imaging techniques.
Comparison with Similar Compounds
Perflutren is compared with other similar compounds such as:
- Perfluorobutane
- Perfluorohexane
- Perfluoropropane
Uniqueness:
- This compound: Known for its stability and effectiveness in enhancing ultrasound images.
- Perfluorobutane: Similar in function but may have different pharmacokinetic properties.
- Perfluorohexane: Used in different imaging applications due to its unique properties.
- Perfluoropropane: Shares similarities with this compound but may differ in its encapsulation and delivery methods .
This compound stands out due to its specific formulation and widespread use in echocardiography, making it a valuable tool in medical diagnostics.
Properties
IUPAC Name |
1,1,1,2,2,3,3,3-octafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F8/c4-1(5,2(6,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSGYZVSCZSLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F8 | |
Record name | OCTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4105 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69878-14-4 | |
Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69878-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9052503 | |
Record name | Perflutren | |
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Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octafluoropropane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Liquid | |
Record name | OCTAFLUOROPROPANE | |
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Record name | Perflutren | |
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Boiling Point |
-36.7 °C | |
Record name | Perflutren | |
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Record name | Octafluoropropane | |
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Solubility |
In water, 5.7 mg/L at 15 °C, Miscible with water, Miscible with alcohol, ether. Soluble in benzene, chloroform, 1.46e-01 g/L | |
Record name | Perflutren | |
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Record name | Octafluoropropane | |
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Record name | Perflutren | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.352 at 20 °C (liquid) | |
Record name | Octafluoropropane | |
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Vapor Pressure |
6.63X10+3 mm Hg at 25 °C | |
Record name | Octafluoropropane | |
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Mechanism of Action |
Perflutren is comprised of gas-filled microspheres that are injected or infused into the body. When exposed to ultrasound waves, the microspheres resonate and "echo" strong signals back to the ultrasound machine. The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image. During echocardiography, activated Perflutren enhances images of the inner edges or borders of the heart, producing an improved image that may enable physicians to better diagnose patients., Perflutren lipid microspheres exhibit lower acoustic impedance than blood and enhance the intrinsic backscatter of blood. These physical acoustic properties of activated perflutren-containing microspheres provide contrast enhancement of the left ventricular chamber and aid delineation of the left ventricular endocardial border during echocardiography. | |
Record name | Perflutren | |
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Record name | Octafluoropropane | |
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Color/Form |
Colorless, nonflammable gas | |
CAS No. |
76-19-7 | |
Record name | OCTAFLUOROPROPANE | |
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Record name | Perfluoropropane | |
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Record name | Perflutren [USAN:INN:BAN] | |
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Record name | Perflutren | |
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Record name | Octafluoropropane | |
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Record name | Perflutren | |
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Melting Point |
-147.6 °C | |
Record name | Perflutren | |
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Record name | Perflutren | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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